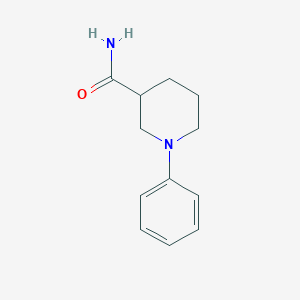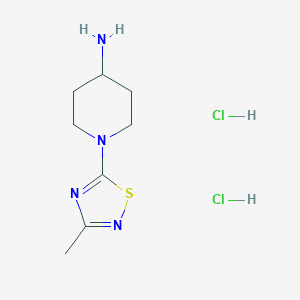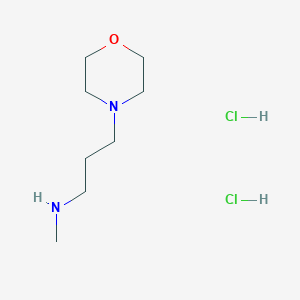
N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride
Übersicht
Beschreibung
“N-Methyl-3-(4-morpholinyl)propanamide” is a chemical compound with the molecular formula C8H16N2O2 .
Molecular Structure Analysis
The molecular structure of “N-Methyl-3-(4-morpholinyl)propanamide” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The average mass of “N-Methyl-3-(4-morpholinyl)propanamide” is approximately 172.225 Da .Wissenschaftliche Forschungsanwendungen
Gene Function Inhibition
Morpholine derivatives, notably morpholino oligos, have been introduced as means to inhibit gene function in embryos across a range of model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. This approach has demonstrated that with careful controls, morpholinos offer a relatively simple and rapid method to study gene function, providing valuable insights into developmental biology and gene expression regulation (Heasman, 2002).
Pharmacological Interests
Piperazine and morpholine nuclei have shown a broad spectrum of pharmacological applications. Recent medicinal chemistry investigations for piperazine and morpholine analogues have spotlighted their diverse pharmacophoric activities. This includes efforts to develop new methods for synthesizing derivatives, showcasing the chemical versatility and potential therapeutic applications of these compounds in drug development (Mohammed et al., 2015).
Neuropharmacology and Neurotoxicity
Research on the neuropharmacological and neurotoxicological profiles of MDMA and related compounds, which share structural similarities with morpholine derivatives, has contributed to understanding the complex interactions between these substances and brain function. Studies in this area have focused on the mechanisms of neurotransmitter release, the acute and chronic effects of exposure, and potential therapeutic applications for conditions such as PTSD, anxiety, and substance use disorders (Gudelsky & Yamamoto, 2008); (Sessa, Higbed, & Nutt, 2019).
Toxicology and Environmental Impact
Studies have also explored the toxicological profiles and environmental impact of chemicals structurally related to N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride. These investigations have provided insights into the mechanisms of toxicity, potential health hazards, and the effectiveness of various compounds used in agricultural and industrial applications (Werner, Garratt, & Pigott, 2012).
Eigenschaften
IUPAC Name |
N-methyl-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-9-3-2-4-10-5-7-11-8-6-10;;/h9H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVHGROPLLDOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCOCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




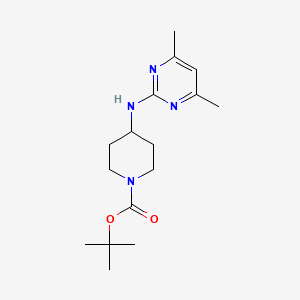
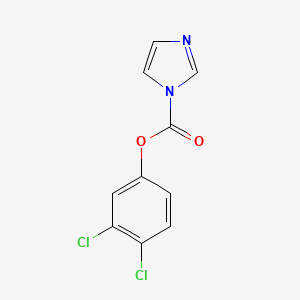
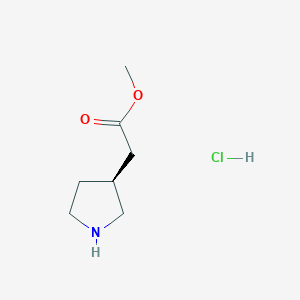

![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)

